molecular formula C43H66N12O12S2 B1516673 Mesotocin CAS No. 362-39-0

Mesotocin

Cat. No.: B1516673
CAS No.: 362-39-0
M. Wt: 1007.2 g/mol
InChI Key: SILDPWPVKZETMP-AMUMSSSMSA-N
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Description

Mesotocin (MT) is a nonapeptide hormone belonging to the oxytocin/vasopressin superfamily, primarily found in non-mammalian vertebrates, including amphibians, reptiles, birds, and marsupials . Structurally, this compound shares a nine-amino-acid backbone with oxytocin but differs by having isoleucine at position 8 (Ile⁸) instead of leucine (Leu⁸) . Its precursor gene lacks copeptin, a feature shared with vasopressin-family peptides but distinct from isotocin in teleost fish, which retains copeptin .

This compound is synthesized in hypothalamic neurons and released into systemic circulation or brain regions to regulate social behaviors, osmoregulation, and reproductive functions. For example, in birds, this compound enhances prosocial behaviors such as food sharing in pinyon jays (Gymnorhinus cyanocephalus) and modulates social predispositions in chicks (Gallus gallus) . Evolutionary studies position this compound as a transitional peptide between isotocin (in fish) and oxytocin (in placental mammals), reflecting adaptations during the water-to-land transition .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) of Mesotocin and Its Analogues

The primary method for preparing this compound and its analogues is solid-phase peptide synthesis (SPPS) , a technique pioneered by Merrifield in 1963. This method allows the sequential assembly of amino acids on a solid resin, facilitating purification and automation.

  • Key Intermediate Synthesis : The synthesis of this compound analogues, such as (4-L-threonine)-mesotocin, involves the preparation of a protected nonapeptide intermediate. This intermediate, for example, N-benzyl oxycarbonyl S-benzyl-L-cysteinyl-O-benzyl-L-tyrosyl-L-isoleucyl-O-benzyl-L-threonyl-L-asparaginyl-S-benzyl-L-cysteinyl-L-prolyl-L-isoleucyl glycinamide, is synthesized via SPPS on a chloromethyl-copolystyrene resin with 2% divinylbenzene crosslinking.

  • Stepwise Synthesis : The process includes cycles of deprotection, neutralization, and coupling with appropriately protected amino acids, such as BOC-glycine and side-chain protected amino acids (S-benzyl-L-cysteine, O-benzyl-L-threonine, O-benzyl-L-tyrosine). Coupling reactions are mediated by dicyclohexylcarbodiimide in methylene chloride, except for asparagine carboxyl groups, which react as nitrophenyl esters in dimethylformamide.

  • Cleavage and Purification : The protected peptide chain is cleaved from the resin by ammonolysis, yielding the protected nonapeptide amide intermediate. Subsequent reduction with sodium in liquid ammonia and oxidation with potassium ferricyanide at pH 6.5 produce the final this compound analogue. Purification is achieved through gel filtration chromatography on Sephadex G-15 with acetic acid eluents, followed by lyophilization to obtain a homogeneous product.

Chemical and Biochemical Methods in Peptide and Glycopeptide Synthesis

This compound synthesis can be integrated into broader peptide and glycoprotein synthesis frameworks, where chemical and enzymatic methods complement each other.

  • Chemical Methods : These involve native chemical ligation (NCL), a chemoselective reaction joining peptide fragments via a C-terminal thioester and an N-terminal cysteine-containing fragment. This method allows precise assembly of peptides and glycopeptides, essential for producing homogeneous glycoproteins with defined glycosylation patterns.

  • Biochemical Methods : Enzymatic glycosylation and glycoprotein remodeling use glycosyltransferases and endoglycosidases to modify peptides and proteins post-synthesis. These methods are more practical for large-scale production but limited by enzyme substrate specificity.

  • Applicability to this compound : While this compound itself is a non-glycosylated peptide hormone, the principles of peptide synthesis and purification from glycoprotein synthesis research inform its preparation, especially for analogues or labeled derivatives requiring precise chemical modifications.

Summary Table of this compound Preparation Steps

Step No. Process Description Key Reagents/Conditions Outcome/Notes
1 Resin Loading BOC-glycine esterified to chloromethyl-copolystyrene resin Initiates peptide chain assembly
2 Sequential Coupling of Protected Amino Acids BOC-amino acids with side-chain protections; dicyclohexylcarbodiimide in methylene chloride Stepwise peptide elongation with high efficiency
3 Deprotection and Neutralization Cycles Twice per cycle to ensure completeness Ensures removal of protecting groups
4 Cleavage from Resin Ammonolysis Releases protected peptide intermediate
5 Reduction of Disulfide Bonds Sodium in liquid ammonia Converts protected peptide to reduced form
6 Oxidation to Form Disulfide Bonds Potassium ferricyanide at pH 6.5 Finalizes peptide folding and activity
7 Purification Gel filtration on Sephadex G-15 with acetic acid eluents Obtains homogeneous, pharmacologically active this compound

Chemical Reactions Analysis

Structural Dynamics and Isomerization

Conformational studies using NMR spectroscopy reveal MT’s structural flexibility:

  • Cys⁶–Pro⁷ Bond Isomerization : MT exhibits equilibrium between cis and trans configurations, influencing receptor-binding affinity .

  • β-Turn Formation : The cyclic moiety (residues 1–6) adopts a β-turn, while the C-terminal tripeptide (Pro⁷–Gly⁹) remains extended .

Table 2: Structural Parameters of MT in Aqueous Solution

ParameterValue (MT)Method
Cis/Trans Ratio35:65 2D NMR
β-Turn ResiduesCys¹–Tyr²–Ile³–Gln⁴ Molecular Dynamics
RMSD (Backbone)1.2 Å MD Simulations

Receptor-Mediated Signaling

MT’s effects are mediated through oxytocin (OT)- and vasopressin (V1a)-type receptors, not V2 receptors :

  • Pharmacological Profile :

    • OT Receptor Antagonist (Atosiban): Blocks 85% of MT-induced 3β-HSD activity .

    • V1a Antagonist (SR49059): Inhibits 70% of MT’s enzymatic effects .

Experimental Protocols for Neurosteroid Analysis

Key methodologies from hypothalamic incubation studies :

  • Tissue Preparation : Frog hypothalami incubated in Ringer’s solution with 10⁻⁶ M MT.

  • Steroid Extraction : Dichloromethane used for lipid-soluble steroid isolation.

  • HPLC Analysis :

    • Column: C₁₈ reverse-phase (Waters Associates).

    • Gradient: 40–100% methanol/water over 104 min.

    • Detection: Radiomatic Flo-one/Beta scintillation analyzer.

Table 3: HPLC Conditions for Steroid Separation

ParameterSpecification
Flow Rate1.0 mL/min
Detection Limit0.1 pmol
Retention Time (DHEA)68–72 min

Functional Implications

MT’s regulation of neurosteroid biosynthesis provides a mechanistic link to its behavioral roles, such as social bonding in birds and reproductive behaviors in amphibians . The cis/trans isomerization of MT’s Cys⁶–Pro⁷ bond likely fine-tunes receptor interaction dynamics .

This synthesis of enzymatic, structural, and receptor data underscores MT’s multifaceted chemical reactivity, offering insights for designing analogs with targeted bioactivity.

Scientific Research Applications

Mesotocin, a nonapeptide homologous to oxytocin in mammals, plays a crucial role in modulating social and reproductive behaviors in non-mammalian vertebrates, particularly amphibians, reptiles, and birds . Research indicates that this compound influences a variety of behaviors, including prosocial actions, social bonding, and neurosteroid biosynthesis .

Social Behavior

Prosocial Behavior this compound has been identified as a key driver of prosocial behavior in pinyon jays . Studies have shown that administering this compound increases the preference for prosocial actions, such as sharing food with other individuals . For instance, when given a choice between providing food for only itself or for itself and another individual, pinyon jays treated with this compound are more likely to choose the prosocial option .
Social Bonding The role of this compound in social bonding has been explored in pinyon jays. While initial research suggested that this compound might be critical to the formation of social bonds, further studies found that exogenously introduced this compound did not significantly influence same-sex social bond formation or maintenance in pinyon jays under the tested dosages and time frames . These experiments involved administering this compound, an oxytocin antagonist, or saline to pairs of birds and measuring their physical proximity as a proxy for social bonding .
Affiliative and Aggressive Behavior Research on common waxbills (Estrilda astrild) has shown that this compound manipulation affects both affiliative and aggressive behaviors . Birds treated with this compound exhibited a decrease in movement, feeding, and allopreening behaviors. Additionally, sex-specific effects were observed, with this compound reducing allopreening more in males than in females .

Neurosteroid Biosynthesis

Hormone Production this compound, along with vasotocin, stimulates the biosynthesis of neurosteroids in amphibians . Studies on frog hypothalamic explants revealed that exposure to this compound leads to a dose-dependent increase in the formation of progesterone, 17-hydroxypregnenolone, 17-hydroxyprogesterone, and dehydroepiandrosterone . This suggests that neurosteroids may mediate some of the behavioral actions of this compound .
Receptor Involvement The stimulatory effect of this compound on neurosteroid biosynthesis is mediated by specific receptors. Research indicates that the effect of this compound on neurosteroidogenesis is markedly attenuated by selective oxytocin and V1a receptor antagonists but not by a V2 antagonist .

Pinyon Jays (Gymnorhinus cyanocephalus)

Pinyon jays, known for their long-lived and highly social nature, serve as ideal candidates for studying social bonds. Studies involving squads of four individually housed birds were conducted to assess the impact of this compound on social bond formation and maintenance . During the "pair-formation" phase, pairs of birds were repeatedly placed together with administration of this compound, oxytocin antagonist, or saline. The physical proximity between pairs was measured as an indicator of social bonding. The results indicated that this compound did not significantly influence same-sex social bond formation or maintenance under the conditions tested .

Common Waxbills (Estrilda astrild)

The common waxbill, a highly social bird, has been used to study the effects of this compound on affiliative and aggressive behavior . Male birds treated with this compound showed a decrease in movement, feeding, and allopreening, while those treated with an oxytocin antagonist showed a reduction in social behaviors such as aggressions and allopreening . These findings suggest that this compound plays a role in modulating social behaviors in this species .

Data Table: Effects of this compound on Behavior

SpeciesBehaviorEffect of this compoundReference
Pinyon JaysProsocial BehaviorIncreased preference for sharing food
Pinyon JaysSocial Bond FormationNo significant influence on same-sex social bond formation or maintenance
Common WaxbillsMovementDecreased
Common WaxbillsFeedingDecreased
Common WaxbillsAllopreeningDecreased (more in males)
Frog Hypothalamic CellsNeurosteroid BiosynthesisDose-dependent increase in progesterone, 17-hydroxypregnenolone, etc.

Potential Limitations and Considerations

Mechanism of Action

Mesotocin exerts its effects through specific receptors in the brain and other tissues. The primary molecular targets are the this compound receptors, which are part of the oxytocin/vasopressin receptor superfamily. Upon binding to these receptors, this compound triggers intracellular signaling pathways that lead to various physiological responses, such as the release of neurotransmitters and modulation of social behaviors.

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural Comparison of Oxytocin-Family Peptides

Compound Species Distribution Amino Acid Sequence (Positions 3, 4, 8) Key Features
Mesotocin Amphibians, reptiles, birds, marsupials Ile³, Gln⁴, Ile⁸ Lacks copeptin; regulates prosociality and osmoregulation
Oxytocin Placental mammals Ile³, Gln⁴, Leu⁸ Critical for lactation, uterine contractions, and social bonding
Vasotocin Non-mammalian vertebrates Ile³, Gln⁴, Arg⁸ Vasopressin homolog; regulates water balance and stress responses
Isotocin Teleost fish Ser⁴, Gln⁴, Ile⁸ Contains copeptin; involved in social recognition

Receptor Specificity and Signaling

This compound receptors (MTR) are G protein-coupled receptors (GPCRs) closely related to mammalian oxytocin receptors (OTR). However, ligand selectivity varies:

  • In frogs (Rana spp.), MTR shows 10-fold higher sensitivity to this compound than oxytocin or vasotocin .
  • Mammalian OTR binds oxytocin with 100-fold higher affinity than this compound, while MTR in birds preferentially binds this compound .

Table 2: Receptor Activation Profiles

Receptor Species Ligand Sensitivity (EC₅₀) Signaling Pathway
MTR Frog MT > OT > VT > AVP Inositol phosphate/Ca²⁺
OTR Human OT > MT > VT cAMP inhibition
V1aR Mammals AVP > VT > OT > MT Inositol phosphate/Ca²⁺

Functional Roles in Behavior and Physiology

Prosocial Behavior

  • This compound vs. Oxytocin: this compound increases prosocial food sharing in pinyon jays, mirroring oxytocin’s role in mammals .
  • Vasotocin vs. This compound : Vasotocin reduces locomotor activity in chicks, while this compound enhances social salience without affecting movement .

Osmoregulation

  • This compound increases glomerular filtration rate (GFR) in salamanders (Ambystoma tigrinum), similar to vasotocin’s role in water retention .
  • Isotocin in fish regulates ion transport, a function lost in this compound due to evolutionary divergence .

Evolutionary Conservation

  • Gene Locus: The this compound gene is linked to vasotocin in a tail-to-head orientation in non-mammals (e.g., coelacanth, chicken), whereas oxytocin and vasopressin genes are inverted in placental mammals .
  • Transitional Role : this compound bridges isotocin (fish) and oxytocin (mammals). For example, Australian lungfish express this compound, marking the shift from isotocin in aquatic species to oxytocin in terrestrial vertebrates .

Assay Cross-Reactivity

Commercial oxytocin assays often cross-react with this compound and isotocin:

  • Enzo Kit : 7% cross-reactivity with this compound .
  • Cayman Kit: 100% cross-reactivity with this compound and isotocin . This necessitates caution in interpreting oxytocin measurements in non-mammalian studies.

Biological Activity

Mesotocin (MT) is a neuropeptide closely related to oxytocin, primarily found in non-mammalian vertebrates such as amphibians, reptiles, and birds. Its biological activity has garnered attention for its role in modulating social and reproductive behaviors across various species. This article delves into the biological activity of this compound, exploring its effects on neurosteroid biosynthesis, social behaviors, and physiological dynamics.

Neurosteroid Biosynthesis

Recent studies have shown that this compound plays a significant role in the stimulation of neurosteroid biosynthesis. In a study involving frog hypothalamic explants, this compound was found to increase the production of several neurosteroids, including progesterone and dehydroepiandrosterone. The mechanism involves interaction with specific receptors, notably V1a and V1b receptors, indicating that this compound's action is closely related to reproductive behaviors influenced by neurosteroids .

Table 1: Effects of this compound on Neurosteroid Production

NeurosteroidEffect of this compound (Increase/Decrease)
ProgesteroneIncrease
17-HydroxypregnenoloneIncrease
DehydroepiandrosteroneIncrease
17-HydroxyprogesteroneIncrease

Social Behavior Modulation

This compound has been implicated in regulating social behaviors in various avian species. In a study on the common waxbill, birds treated with this compound displayed decreased social behaviors such as movement and feeding compared to control groups. This suggests that this compound may play a role in modulating social interactions and aggression within species .

Case Study: Pinyon Jays

A notable case study involving pinyon jays (Gymnorhinus cyanocephalus) highlighted this compound's influence on prosocial behavior. Birds administered this compound were more likely to share food with neighbors compared to those who did not receive the hormone. This indicates that this compound may enhance cooperative behaviors within social groups .

Physiological Dynamics

The physiological effects of this compound extend beyond behavioral modulation. Research indicates that this compound influences cardiovascular regulation in species such as the African lungfish. Studies have shown that this compound interacts with nitrergic pathways to affect vascular reactivity, suggesting a broader role in physiological responses beyond social behavior .

Summary of Key Findings

  • Neurosteroid Stimulation : this compound significantly increases the biosynthesis of key neurosteroids involved in reproductive behavior.
  • Social Behavior : Administration of this compound alters social dynamics in birds, influencing both prosocial and aggressive behaviors.
  • Physiological Regulation : this compound affects cardiovascular dynamics, indicating its role in broader physiological processes.

Table 2: Summary of Research Findings on this compound

Study FocusKey Findings
Neurosteroid BiosynthesisIncreases production of progesterone and others
Social Behavior in WaxbillsDecreased movement and feeding with MT treatment
Prosocial Behavior in Pinyon JaysEnhanced food sharing behavior with MT treatment
Cardiovascular RegulationInfluences vascular reactivity in lungfish

Properties

IUPAC Name

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S,3S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H66N12O12S2/c1-5-21(3)34(41(65)48-18-33(47)59)54-40(64)30-8-7-15-55(30)43(67)29-20-69-68-19-25(44)36(60)50-27(16-23-9-11-24(56)12-10-23)39(63)53-35(22(4)6-2)42(66)49-26(13-14-31(45)57)37(61)51-28(17-32(46)58)38(62)52-29/h9-12,21-22,25-30,34-35,56H,5-8,13-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,65)(H,49,66)(H,50,60)(H,51,61)(H,52,62)(H,53,63)(H,54,64)/t21-,22-,25-,26-,27-,28-,29-,30-,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILDPWPVKZETMP-AMUMSSSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(C(C)CC)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H66N12O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1007.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362-39-0
Record name Mesotocin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MESOTOCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y635KQT1J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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